molecular formula C13H12BrN3S2 B3900809 N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B3900809
M. Wt: 354.3 g/mol
InChI Key: HDEVMJSJUWEJEZ-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of pyridine, thiophene, and thiazole rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to form a Schiff base, which is then cyclized with a thioamide to yield the desired thiazole derivative . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to and inhibit the active site of β-lactamase enzymes in bacteria, thereby preventing the degradation of β-lactam antibiotics . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine stands out due to its thiazole ring, which imparts unique electronic and steric properties

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2.BrH/c1-9-4-5-14-12(7-9)16-13-15-10(8-18-13)11-3-2-6-17-11;/h2-8H,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEVMJSJUWEJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC=CS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
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N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
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N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
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N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
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N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
Reactant of Route 6
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N-(4-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

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